tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
This compound is a pyrrolo[2,3-b]pyridine derivative featuring a tert-butyl carboxylate group at position 1 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 5. Its molecular formula is C₁₈H₂₇BN₂O₄, with a molecular weight of 344.21 g/mol (calculated from and ). The boronate group positions this compound as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry.
Properties
Molecular Formula |
C20H31BN2O4 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
tert-butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C20H31BN2O4/c1-17(2,3)25-16(24)23-12-18(4,5)14-10-13(11-22-15(14)23)21-26-19(6,7)20(8,9)27-21/h10-11H,12H2,1-9H3 |
InChI Key |
DTKOBGXOCHYFDM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(CC3(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boronate Ester Group: This step often involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronate ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The pyrrolo[2,3-b]pyridine core can participate in various substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation of the boronate ester.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation of the boronate ester.
Boranes: Formed through reduction of the boronate ester.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Drug Development:
Medicine
Diagnostic Agents: Could be used in the development of diagnostic agents due to its unique structural features.
Industry
Material Science: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The tert-butyl ester group provides steric protection, ensuring the stability of the intermediate complexes.
Comparison with Similar Compounds
Data Table: Key Comparative Metrics
Research Findings and Implications
- Synthetic Utility : The target compound’s boronate group enables efficient Suzuki-Miyaura cross-coupling, as seen in the synthesis of kinase inhibitors (e.g., ). Its 3,3-dimethyl substitution may reduce steric clash in coupling reactions compared to analogues with bulkier groups.
- Biological Relevance : Pyrrolo[2,3-b]pyridine derivatives exhibit diverse bioactivities, from kinase inhibition () to antimicrobial effects (). The target compound’s boronate functionality positions it as a critical intermediate for generating bioactive molecules.
- Structural Optimization : Comparisons with pyrazolo[3,4-c]pyridine () and hybrid systems () highlight the balance between heterocyclic complexity and pharmacokinetic properties.
Biological Activity
tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties based on recent findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H34BNO4
- Molecular Weight : 351.29 g/mol
- IUPAC Name : tert-butyl (5E)-3,3-dimethyl-5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate
Research indicates that this compound may act as an inhibitor of specific protein kinases involved in cancer cell proliferation. Notably, it has been linked to the inhibition of MPS1 kinase activity. MPS1 is crucial for the spindle assembly checkpoint during cell division and is often overexpressed in various tumors.
Key Findings:
- Inhibition of MPS1 : The compound demonstrated potent inhibition of MPS1 with an IC50 value of 0.025 μM in biochemical assays .
- Cellular Activity : In HCT116 human colon cancer cells, the compound exhibited antiproliferative effects with a GI50 of 0.55 μM .
Biological Activity Data
The following table summarizes key biological activity data for this compound.
| Biological Activity | Value | Reference |
|---|---|---|
| IC50 (MPS1 Inhibition) | 0.025 μM | |
| GI50 (HCT116 Cell Proliferation) | 0.55 μM | |
| Selectivity against CDK2 | Poor |
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various pyrrolo[2,3-b]pyridine derivatives against human cancer cell lines. The results indicated that compounds structurally similar to tert-butyl 3,3-dimethyl derivatives exhibited significant growth inhibition in HCT116 cells.
Case Study 2: Structure-Based Drug Design
In a structure-based drug design approach targeting MPS1 kinase inhibitors, tert-butyl 3,3-dimethyl derivatives were optimized to enhance selectivity and potency. The modifications led to enhanced cellular activity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
